molecular formula C28H30FN7O B12457490 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide

Cat. No.: B12457490
M. Wt: 499.6 g/mol
InChI Key: ZVAISIBELWAEBV-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide is a complex organic compound that features a triazine ring substituted with ethylphenylamino groups and a fluorophenylalaninamide moiety

Preparation Methods

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The industrial production of this compound may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide can be compared with other similar compounds, such as:

The uniqueness of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide lies in its specific substitution pattern and the resulting properties, which may offer advantages in certain applications.

Properties

Molecular Formula

C28H30FN7O

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C28H30FN7O/c1-4-19-6-12-23(13-7-19)32-27-34-26(30-18(3)25(37)31-22-16-10-21(29)11-17-22)35-28(36-27)33-24-14-8-20(5-2)9-15-24/h6-18H,4-5H2,1-3H3,(H,31,37)(H3,30,32,33,34,35,36)

InChI Key

ZVAISIBELWAEBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC

Origin of Product

United States

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